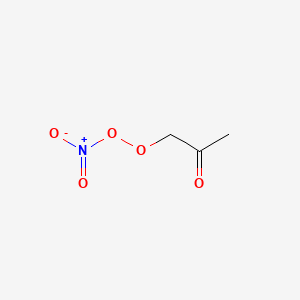
(R)-Phenprocoumon
Übersicht
Beschreibung
®-Phenprocoumon is a chiral derivative of coumarin, a naturally occurring compound found in many plants. It is an anticoagulant medication used to prevent and treat thromboembolic disorders. The compound is known for its ability to inhibit the synthesis of vitamin K-dependent clotting factors, making it effective in preventing blood clots.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenprocoumon typically involves the condensation of 4-hydroxycoumarin with a suitable aldehyde, followed by chiral resolution to obtain the desired enantiomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of ®-Phenprocoumon involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Phenprocoumon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ®-Phenprocoumon to its corresponding alcohol.
Substitution: The aromatic ring of ®-Phenprocoumon can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Hydroxylated derivatives of ®-Phenprocoumon.
Reduction: Alcohol derivatives of ®-Phenprocoumon.
Substitution: Halogenated or nitrated derivatives of ®-Phenprocoumon.
Wissenschaftliche Forschungsanwendungen
®-Phenprocoumon has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on blood coagulation pathways and interactions with vitamin K.
Medicine: Employed in clinical studies to evaluate its efficacy and safety as an anticoagulant.
Industry: Utilized in the development of anticoagulant therapies and as a reference standard in pharmaceutical quality control.
Wirkmechanismus
®-Phenprocoumon exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X. By reducing the levels of these clotting factors, ®-Phenprocoumon effectively prevents the formation of blood clots.
Vergleich Mit ähnlichen Verbindungen
Warfarin: Another coumarin derivative with anticoagulant properties.
Acenocoumarol: A synthetic anticoagulant similar to ®-Phenprocoumon.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
Comparison: ®-Phenprocoumon is unique in its chiral nature, which can influence its pharmacokinetics and pharmacodynamics. Compared to warfarin, ®-Phenprocoumon may have different metabolic pathways and interactions with other medications. Its specific enantiomeric form can also result in varying degrees of anticoagulant activity and side effects.
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975409 | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5999-27-9 | |
| Record name | Phenprocoumon, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005999279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENPROCOUMON, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y513Q74WCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyran-2-one,4-fluorotetrahydro-3,5,6-trimethyl-,[3R-(3alpha,4beta,5alpha,6alpha)]-(9CI)](/img/new.no-structure.jpg)




